Ethyl 3,3-dimethylaziridine-2-carboxylate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

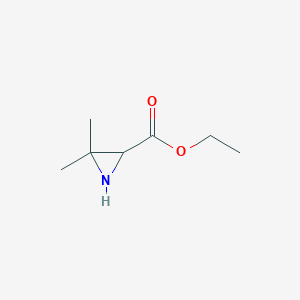

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 3,3-dimethylaziridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-4-10-6(9)5-7(2,3)8-5/h5,8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOMVJBVDXIMDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(N1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618123 | |

| Record name | Ethyl 3,3-dimethylaziridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84024-59-9 | |

| Record name | Ethyl 3,3-dimethylaziridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3,3-dimethylaziridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl 3,3-dimethylaziridine-2-carboxylate, a valuable building block in organic synthesis and medicinal chemistry. The primary focus of this document is a well-established synthetic pathway commencing from ethyl 2,3-dibromo-3-methylbutanoate. This guide will detail the necessary reagents, and reaction conditions, and present a logical workflow for this transformation. All available quantitative data is summarized for clarity, and key experimental procedures are outlined.

Introduction

Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. Their inherent ring strain makes them highly reactive intermediates for the synthesis of a wide variety of nitrogen-containing compounds. Specifically, aziridine-2-carboxylates are versatile synthons for the preparation of amino acids, alkaloids, and other biologically active molecules. This compound, with its gem-dimethyl substitution, offers unique steric and electronic properties for further chemical modifications. This guide focuses on a practical and accessible method for its preparation.

Core Synthesis Pathway

The most direct and reported synthesis of this compound proceeds through the reaction of a di-halogenated ester with an ammonia source. This intramolecular cyclization is an efficient method for the formation of the aziridine ring.

Reaction Scheme

The overall transformation can be depicted as follows:

Caption: Synthesis of this compound.

Starting Material: Ethyl 2,3-dibromo-3-methylbutanoate

The precursor, ethyl 2,3-dibromo-3-methylbutanoate, is a key starting material. While not commercially available in large quantities, it can be synthesized in the laboratory. The preparation involves the bromination of an appropriate unsaturated ester precursor. The purity of this starting material is crucial for the success of the subsequent aziridination reaction.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound, based on the procedure described by White, J. D. et al. in HETEROCYCLES, 2009, 79, 347.

Synthesis of this compound

Materials:

-

Ethyl 2,3-dibromo-3-methylbutanoate

-

Anhydrous Ethanol

-

Ammonia gas

-

Standard laboratory glassware

-

Magnetic stirrer

-

Apparatus for cooling (ice bath)

Procedure:

-

Prepare a saturated solution of ammonia in anhydrous ethanol. This is achieved by bubbling ammonia gas through cold anhydrous ethanol until saturation is reached. The process should be carried out in a well-ventilated fume hood.

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2,3-dibromo-3-methylbutanoate in the prepared ammonia-saturated ethanol solution.

-

The reaction mixture is then stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting residue is then subjected to a standard work-up procedure, which typically involves partitioning between an organic solvent (e.g., diethyl ether or ethyl acetate) and water.

-

The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is evaporated to yield the crude product.

-

Purification of the crude this compound can be achieved by column chromatography on silica gel.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | Ethyl 2,3-dibromo-3-methylbutanoate |

| Reagent | Ammonia-saturated ethanol |

| Product | This compound |

| Reaction Type | Intramolecular Cyclization |

| Reported Yield | Not explicitly stated in the abstract. |

Logical Workflow

The logical workflow for the synthesis is presented in the following diagram:

Caption: Experimental workflow for the synthesis.

Conclusion

The synthesis of this compound via the intramolecular cyclization of ethyl 2,3-dibromo-3-methylbutanoate with ammonia-saturated ethanol represents a direct and effective method for obtaining this valuable synthetic intermediate. This guide provides the fundamental knowledge required for researchers to successfully implement this procedure in a laboratory setting. Further optimization of reaction conditions may be possible to improve yields and purity. The reactivity of the resulting aziridine opens up a wide range of possibilities for the synthesis of novel compounds with potential applications in drug discovery and materials science.

physicochemical properties of Ethyl 3,3-dimethylaziridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,3-dimethylaziridine-2-carboxylate is a heterocyclic organic compound with the chemical formula C7H13NO2.[1][2][3][4] As a derivative of aziridine, a three-membered nitrogen-containing heterocycle, it holds potential as a building block in synthetic organic chemistry and drug discovery. Aziridine-containing compounds are known for their diverse biological activities, including antitumor and antibacterial properties, owing to the reactivity of the strained aziridine ring which can act as an alkylating agent.[5][6][7] However, a comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific physicochemical and biological data for this compound. This guide summarizes the limited available information and highlights the general context of aziridine-2-carboxylate chemistry.

Physicochemical Properties

Detailed experimental data regarding the physicochemical properties of this compound are largely unavailable in published literature. Commercial suppliers and chemical databases confirm its molecular formula and weight, but do not provide specific measured properties.

Table 1: General Physicochemical Information

| Property | Value | Source |

| CAS Number | 84024-59-9 | [1][2][3][8] |

| Molecular Formula | C7H13NO2 | [1][2][3][4] |

| Molecular Weight | 143.18 g/mol | [1][4] |

| Appearance | Liquid (reported by some suppliers) | [2] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Synthesis and Reactivity

Synthesis

Another general strategy for forming the aziridine ring is through the cyclization of β-amino alcohols or their derivatives, such as β-amino sulfonates (a modification of the Wenker synthesis).[9] Additionally, the Michael addition of an amine to an α-halo-α,β-unsaturated ester, followed by cyclization, can yield aziridine-2-carboxylates.[9]

A potential synthetic pathway for this compound could be conceptualized based on these general methods.

Caption: Conceptual workflow for the synthesis of this compound.

Reactivity

The reactivity of the aziridine ring is dominated by its high ring strain, making it susceptible to ring-opening reactions with various nucleophiles. In the context of aziridine-2-carboxylates, the ester group can influence the regioselectivity of the ring-opening. The nitrogen atom can also participate in reactions, particularly if it is unsubstituted (N-H).

Aziridines, in general, are known to be alkylating agents, a property that is central to the biological activity of many aziridine-containing natural products and synthetic drugs.[6] It is believed that protonated aziridines can alkylate nucleobases in DNA.[6] The presence of electron-withdrawing groups, such as the ethyl carboxylate group, can decrease the electron density on the aziridine ring, potentially increasing its selectivity towards softer nucleophiles like thiolate anions in proteins.[6]

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or any associated signaling pathways for this compound.

However, the broader class of aziridine-containing compounds has been extensively studied and is known to possess a wide range of biological activities.

-

Antimicrobial Activity: Natural products like Mitomycin C and Azirinomycin, which contain the aziridine moiety, exhibit significant antibacterial activity, particularly against Gram-positive bacteria.[5] Synthetic aziridine derivatives have also shown promise as antibacterial agents.[5][7]

-

Anticancer Activity: The alkylating nature of the aziridine ring has led to the development of several anticancer drugs, such as Mitomycin C and Thiotepa.[6] Their mechanism of action often involves the cross-linking of DNA, which inhibits replication and leads to cell death.[5] More recently, derivatives of aziridine-2-carboxylic acid have been investigated as inhibitors of protein disulfide isomerase (PDI), an enzyme implicated in cancer and thrombosis.[6][10]

Given the lack of specific research on this compound, its biological effects and potential mechanisms of action remain unknown. Any investigation into its biological properties would be breaking new ground.

Experimental Protocols

Due to the absence of published research detailing the synthesis, characterization, or biological evaluation of this compound, no established experimental protocols can be provided. Researchers interested in this compound would need to develop and validate their own methods for its synthesis, purification, and analysis.

Conclusion

This compound is a chemical entity for which there is a notable lack of publicly available scientific data. While its structure suggests potential for applications in medicinal chemistry and as a synthetic intermediate, based on the known properties of related aziridine compounds, its specific physicochemical properties, reactivity, and biological profile have not been characterized. This document serves to highlight the current information gap and to provide a general context based on the chemistry of the broader class of aziridine-2-carboxylates. Further experimental investigation is required to elucidate the properties and potential applications of this compound.

References

- 1. molecularinfo.com [molecularinfo.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 84024-59-9|this compound|this compound| -范德生物科技公司 [bio-fount.com]

- 4. Ethyl 3,3-dimethylaziridine-2-carboxylate , Package: 250mg , Laibo Chem - <title>globallabor</title> [globallabor.com.br]

- 5. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. 84024-59-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 10. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to Ethyl 3,3-dimethylaziridine-2-carboxylate (CAS: 84024-59-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Properties

Ethyl 3,3-dimethylaziridine-2-carboxylate is a substituted aziridine, a three-membered heterocyclic compound containing a nitrogen atom. The presence of the strained aziridine ring makes it a reactive intermediate for the synthesis of various nitrogen-containing compounds.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 84024-59-9[1] |

| Molecular Formula | C₇H₁₃NO₂[1][2][3] |

| Molecular Weight | 143.19 g/mol [2][3] |

| Synonyms | Ethyl 3,3-dimethylaziridin-2-carboxylate, 3,3-dimethyl-2-Aziridinecarboxylic acid ethyl ester, Dimethyl-3,3 ethoxycarbonyl-2 aziridine[1] |

Physical and Spectral Data Summary

| Property | Value |

| Appearance | Liquid |

| Boiling Point | Data not available |

| Density | Data not available |

| Refractive Index | Data not available |

| ¹H NMR | Data not available |

| ¹³C NMR | Data not available |

| Infrared (IR) Spectrum | Data not available |

| Mass Spectrum (MS) | Data not available |

Note: Extensive searches of scientific databases and literature did not yield specific quantitative data for the physical and spectral properties of this compound.

Synthesis

The primary reported synthesis of this compound involves the reaction of ethyl 2,3-dibromo-3-methylbutanoate with ammonia-saturated ethanol.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the procedure described by Whittle and coworkers.

Materials:

-

Ethyl 2,3-dibromo-3-methylbutanoate

-

Anhydrous Ethanol

-

Ammonia gas

Procedure:

-

Prepare a saturated solution of ammonia in anhydrous ethanol by bubbling ammonia gas through the cooled solvent.

-

To the ammonia-saturated ethanol, add ethyl 2,3-dibromo-3-methylbutanoate dropwise with stirring.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in a suitable organic solvent (e.g., diethyl ether) and washed with water to remove any inorganic salts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

Purification can be achieved by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Chemical Reactions and Synthetic Utility

This compound is a versatile intermediate for the synthesis of various heterocyclic compounds. The strained aziridine ring readily undergoes ring-opening and ring-expansion reactions.

Ring-Expansion Reactions with Thiocyanates

The reaction of this compound with thiocyanates leads to the formation of substituted thiazolidines. The regioselectivity of the ring expansion is dependent on the reaction conditions.

This protocol is based on the work of Whittle et al.

Materials:

-

This compound

-

Potassium thiocyanate

-

Formic acid

Procedure:

-

A solution of this compound in formic acid is prepared.

-

Potassium thiocyanate is added to the solution.

-

The reaction mixture is heated and stirred. The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into water.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by crystallization or column chromatography to yield the corresponding thiazoline.

Reaction Pathway: Ring Expansion with Potassium Thiocyanate

Caption: Formation of a thiazoline derivative via ring expansion.

Photochemical Entry to the Penem Nucleus

A significant application of this compound is its use in the photochemical synthesis of the penem nucleus, a core structure in a class of β-lactam antibiotics.

The synthesis involves the irradiation of an N-cysteinyl derivative of this compound. The reaction is presumed to proceed through a transient thioaldehyde which then adds across the aziridine N-C(3) bond.

Logical Relationship: Photochemical Penem Synthesis

Caption: Conceptual pathway to the penem nucleus.

Applications in Drug Development

While specific biological activities of this compound have not been reported, its utility as a precursor to the penem nucleus suggests its potential in the development of novel antibiotics. Penems are a class of broad-spectrum β-lactam antibiotics that are effective against a wide range of bacteria.

Furthermore, aziridine-2-carboxylate derivatives, in general, are recognized as valuable intermediates in medicinal chemistry for the synthesis of:

-

β-Amino acids: Important components of various biologically active molecules.

-

Modified peptides: Used to enhance stability and activity.

-

Chiral auxiliaries: For asymmetric synthesis of drug candidates.

Biological Activity of Aziridine-2-Carboxylate Derivatives

It is crucial to note that the following information pertains to the general class of aziridine-containing compounds and not specifically to this compound, for which no biological data has been found.

Aziridines are known for their biological activity, which is often attributed to their ability to act as alkylating agents. The strained three-membered ring can be opened by nucleophiles, such as those found in biological macromolecules like DNA and proteins. This reactivity has led to the investigation of aziridine derivatives as:

-

Antitumor agents: Some natural products containing aziridine rings, such as Mitomycin C, exhibit potent anticancer activity by cross-linking DNA.

-

Antibacterial agents: The alkylating properties of aziridines can disrupt essential cellular processes in bacteria.

-

Enzyme inhibitors: Aziridine-2-carboxylates have been explored as inhibitors of cysteine proteases.

The biological activity and toxicity of aziridine derivatives are highly dependent on their specific substitution patterns.

Conclusion

This compound is a valuable, albeit under-characterized, synthetic intermediate. Its straightforward synthesis and the reactivity of its aziridine ring make it a useful building block for constructing more complex heterocyclic systems, most notably the penem nucleus. While a significant gap exists in the publicly available data regarding its specific physical, spectral, and biological properties, this guide provides a foundational understanding for researchers interested in exploring the potential of this compound in organic synthesis and medicinal chemistry. Further investigation into its properties and biological activity is warranted to fully elucidate its potential.

References

An In-depth Technical Guide to the Molecular Structure of Ethyl 3,3-dimethylaziridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,3-dimethylaziridine-2-carboxylate is a heterocyclic organic compound featuring a strained three-membered aziridine ring. This guide provides a comprehensive overview of its molecular structure, proposed synthesis, predicted spectroscopic characteristics, and potential biological significance. The information presented herein is curated for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering a foundational understanding of this class of molecules.

Molecular Structure and Chemical Properties

This compound possesses a core aziridine ring, a nitrogen-containing analogue of cyclopropane. The ring is substituted at the C2 position with an ethyl carboxylate group and at the C3 position with two methyl groups. The high ring strain of the aziridine moiety makes it a reactive intermediate, susceptible to ring-opening reactions, which is a key feature for its synthetic utility and potential biological activity.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 84024-59-9 | Chemical Supplier Catalogs |

| Molecular Formula | C₇H₁₃NO₂ | Chemical Supplier Catalogs |

| Molecular Weight | 143.18 g/mol | Chemical Supplier Catalogs |

| Predicted XlogP | 0.8 | PubChem |

| Appearance | Liquid (Predicted) | Chemical Supplier Catalogs |

| Storage Conditions | -4°C to -20°C | Chemical Supplier Catalogs |

Proposed Synthesis

A likely precursor for the synthesis of this compound is ethyl 3-methyl-2-butenoate. The aziridination of this precursor could be achieved through a nitrene addition reaction.

Experimental Workflow: Proposed Aziridination of Ethyl 3-methyl-2-butenoate

Caption: Proposed workflow for the synthesis of this compound.

Detailed Protocol (Hypothetical):

-

Preparation of the Reaction Mixture: To a solution of ethyl 3-methyl-2-butenoate (1 equivalent) in dichloromethane at 0°C is added N-aminophthalimide (1.1 equivalents).

-

Addition of Oxidizing Agent: Lead(IV) acetate (1.2 equivalents) is added portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, monitoring the progress by thin-layer chromatography.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.

Spectroscopic Characterization (Predicted)

No experimental spectra for this compound are currently available in public databases. However, the expected spectroscopic features can be predicted based on the analysis of structurally similar compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Ethyl group: Triplet (3H, ~1.3 ppm, J ≈ 7 Hz) and a quartet (2H, ~4.2 ppm, J ≈ 7 Hz). Methyl groups: Two singlets (3H each, ~1.2-1.5 ppm) for the gem-dimethyl groups. Aziridine ring protons: A singlet or two doublets (1H each, ~2.0-3.0 ppm) for the proton at C2 and the NH proton (if not exchanged). The NH proton signal would be broad and its chemical shift concentration-dependent. |

| ¹³C NMR | Ethyl group: ~14 ppm (CH₃) and ~61 ppm (CH₂). Methyl groups: Two signals in the range of ~20-30 ppm. Aziridine ring carbons: C2 at ~35-45 ppm and C3 at ~40-50 ppm. Carbonyl carbon: ~170-175 ppm. |

| FTIR (cm⁻¹) | N-H stretch: A weak to medium band around 3300-3400 cm⁻¹. C-H stretch: Aliphatic C-H stretches just below 3000 cm⁻¹. C=O stretch (ester): A strong band around 1730-1750 cm⁻¹. C-N stretch and aziridine ring vibrations: In the fingerprint region, typically below 1300 cm⁻¹.[3] |

| Mass Spec. (EI) | Molecular Ion (M⁺): A peak at m/z = 143. Fragmentation: Loss of the ethyl group (-29), the ethoxy group (-45), or the entire ester group (-73). Ring fragmentation patterns characteristic of aziridines would also be expected.[4] |

Biological Activity and Drug Development Potential

The aziridine ring is a key pharmacophore in several clinically used anticancer agents, such as Mitomycin C and Thiotepa.[1] Its biological activity is often attributed to its ability to act as an electrophile, alkylating nucleophilic biomolecules like DNA and proteins.[1] This can lead to cytotoxicity, which is harnessed for anticancer effects.

While the specific biological activity of this compound has not been reported, derivatives of aziridine-2-carboxylic acid have been investigated for various therapeutic applications:

-

Anticancer Activity: Many aziridine-containing compounds exhibit cytotoxic effects against various cancer cell lines.[5] The presence of the strained ring allows for covalent modification of biological targets, leading to apoptosis or cell cycle arrest.

-

Antimicrobial Activity: Some aziridine derivatives have shown activity against bacteria and fungi.

-

Enzyme Inhibition: The electrophilic nature of the aziridine ring makes it a potential covalent inhibitor of enzymes, particularly those with a nucleophilic residue (e.g., cysteine or serine) in their active site.

The 3,3-dimethyl substitution might influence the reactivity and selectivity of the aziridine ring, potentially leading to a unique biological activity profile. Further investigation into the biological effects of this compound is warranted.

Signaling Pathway Visualization: A General Mechanism of Aziridine-Induced Cytotoxicity

Caption: General signaling pathway of aziridine-containing cytotoxic agents.

Conclusion

This compound is a structurally interesting molecule with potential for applications in organic synthesis and medicinal chemistry. While experimental data for this specific compound is scarce, this guide provides a solid foundation for its synthesis, characterization, and potential biological relevance based on the known chemistry of related aziridine-2-carboxylates. Further research is needed to fully elucidate the properties and potential applications of this compound.

References

- 1. Aziridines - Wikipedia [en.wikipedia.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Aziridine, 1-(2-naphthoyl)- [webbook.nist.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Study of the cytotoxic effects of 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ) in mouse hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Ethyl 3,3-dimethylaziridine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for ethyl 3,3-dimethylaziridine-2-carboxylate, a key heterocyclic compound with potential applications in pharmaceutical synthesis. This document presents predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Predicted Spectral Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted spectral data based on its chemical structure. These predictions are derived from established principles of spectroscopy and computational models.

Predicted ¹H NMR Spectral Data

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~2.50 | Singlet (s) | 1H | Aziridine CH |

| ~1.80 | Singlet (s) | 1H | NH |

| ~1.30 | Singlet (s) | 3H | C(CH₃)₂ |

| ~1.25 | Singlet (s) | 3H | C(CH₃)₂ |

| ~1.20 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Predicted ¹³C NMR Spectral Data

Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C =O |

| ~61 | -O-CH₂ -CH₃ |

| ~45 | Aziridine C -COOEt |

| ~40 | C (CH₃)₂ |

| ~25 | C(CH₃ )₂ (one methyl) |

| ~23 | C(CH₃ )₂ (one methyl) |

| ~14 | -O-CH₂-CH₃ |

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H Stretch |

| ~2970 | Strong | C-H Stretch (Aliphatic) |

| ~1730 | Strong | C=O Stretch (Ester) |

| ~1200 | Strong | C-O Stretch (Ester) |

| ~1180 | Medium | C-N Stretch |

| ~850 | Medium | Aziridine Ring Deformation |

Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 143 | Moderate | [M]⁺ (Molecular Ion) |

| 128 | High | [M - CH₃]⁺ |

| 98 | Moderate | [M - COOCH₂CH₃]⁺ |

| 70 | High | [M - COOCH₂CH₃ - C₂H₄]⁺ |

| 56 | High | [C₄H₈]⁺ |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of NMR, IR, and MS spectra for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).

-

Integrate the signals in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a single drop of liquid this compound directly onto the center of the ATR crystal.

-

-

Instrument Setup:

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

-

Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.

-

If necessary, filter the solution to remove any particulate matter.

-

-

Instrument Setup:

-

The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

-

For Electron Ionization (EI), the standard electron energy is 70 eV.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 30-300).

-

The data system records the m/z values and the relative abundance of the detected ions.

-

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Safety and Handling of Ethyl 3,3-dimethylaziridine-2-carboxylate

Introduction to Aziridine Compounds

Aziridines are three-membered heterocyclic organic compounds containing a nitrogen atom. The significant ring strain in the aziridine ring makes these compounds highly reactive electrophiles, susceptible to ring-opening reactions by a wide range of nucleophiles.[2][3] This reactivity is the basis for their utility in organic synthesis but also underlies their potential toxicity.[4] As electrophiles, aziridines can be attacked by endogenous nucleophiles such as the nitrogenous bases in DNA, which can lead to mutagenicity.[2] The International Agency for Research on Cancer (IARC) has classified aziridine compounds as possibly carcinogenic to humans (IARC Group 2B).[2]

The physiological effects of some aziridine derivatives, such as the natural product Mitomycin C, are attributed to the ring-opening of the aziridine and subsequent alkylation of DNA, which can inhibit replication and lead to cell death.[5]

Hazard Identification and Risk Assessment

Given the inherent reactivity of the aziridine moiety, Ethyl 3,3-dimethylaziridine-2-carboxylate should be treated as a hazardous substance. The primary hazards are associated with its potential as an alkylating agent and its reactivity.

Potential Health Hazards:

-

Carcinogenicity: Aziridine and its derivatives are considered potential carcinogens.[2]

-

Mutagenicity: As direct-acting alkylating agents, aziridines can form DNA adducts, making them mutagenic in a wide range of test systems.[2]

-

Dermal and Eye Irritation/Corrosion: Direct contact with aziridine compounds can cause severe skin burns and eye damage.[1]

-

Respiratory Tract Irritation: Inhalation of vapors or aerosols can cause respiratory irritation.[1]

-

Acute Toxicity: Aziridines can be fatal if swallowed, in contact with skin, or if inhaled.

A thorough risk assessment should be conducted before any work with this compound commences. The following logical workflow outlines the key steps in this process.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound. The following table summarizes the recommended PPE.

| Body Part | Recommended Protection | Standard |

| Eyes/Face | Tightly fitting safety goggles or a full-face shield. | European Standard EN166 or OSHA 29 CFR 1910.133.[6] |

| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use. A lab coat or chemical-resistant apron. | Regulation (EU) 2016/425 and the standard EN 374.[7] |

| Respiratory | Use only in a well-ventilated area. If inhalation risk is high, use a full-face respirator with appropriate cartridges. | MSHA/NIOSH approved or equivalent.[6] |

Handling and Storage Procedures

Strict adherence to proper handling and storage protocols is essential to minimize risk.

-

All personnel must receive comprehensive training on the safe handling of reactive and potentially carcinogenic chemicals before working with this compound.[1]

-

Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.

-

Use non-sparking tools and take precautionary measures against static discharge.

-

Wash hands thoroughly after handling.

| Storage Condition | Requirement | Rationale |

| Temperature | Store in a dry, cool, and well-ventilated place.[6][8] Some sources suggest storage at -4°C for short periods and -20°C for longer durations.[9] | To maintain chemical stability and reduce vapor pressure. |

| Container | Keep containers tightly closed.[6][8] | To prevent release of vapors and contamination. |

| Incompatibilities | Segregate from acids, strong oxidizing agents, and other reactive substances.[1][8] | The strained aziridine ring is highly reactive towards nucleophiles and acids, which can lead to uncontrolled reactions.[1] |

Experimental Protocols

The following are general experimental protocols that should be adapted for any procedure involving this compound.

Spill Cleanup:

-

Evacuate the area and ensure adequate ventilation.

-

Wear full PPE, including respiratory protection.

-

For liquid spills, absorb with an inert material (e.g., sand, silica gel, acid binder).[8]

-

For solid spills, carefully sweep up and shovel into a suitable, labeled container for disposal. Avoid generating dust.[6]

-

Do not allow the chemical to enter drains or the environment.[6][8]

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste. Dispose of the material and its container in accordance with local, regional, and national regulations. Do not release into the environment.[6]

Toxicological Information

While specific toxicological data for this compound is not available, the toxicity of the aziridine class of compounds is well-documented. The primary mechanism of toxicity for many aziridines involves the nucleophilic ring-opening of the strained aziridine ring by biological macromolecules, such as DNA.[2][5] This alkylation can lead to DNA damage and subsequent cytotoxicity or mutagenicity.[10] Some aziridinyl compounds are known to induce oxidative stress.[10]

A naturally occurring analog, dimethylaziridine carboxylic acid, found in the angel wing mushroom, has been linked to encephalopathy through damage to oligodendrocytes.[11] This highlights the potential for neurotoxic effects within this class of compounds.

Conclusion

This compound should be handled with extreme caution due to the inherent reactivity and potential toxicity of the aziridine functional group. All work must be conducted by trained personnel in a controlled laboratory environment with appropriate engineering controls and personal protective equipment. A thorough understanding of the hazards associated with aziridines and strict adherence to the safety protocols outlined in this guide are paramount to ensuring the safety of researchers and the environment.

References

- 1. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]

- 2. Aziridines - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. 84024-59-9|this compound|this compound| -范德生物科技公司 [bio-fount.com]

- 10. Relationship between acute toxicity of (bis)aziridinylbenzoquinones and cellular pyridine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dimethylaziridine carboxylic acid - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: Toxicological Profile of Ethyl 3,3-dimethylaziridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological data for Ethyl 3,3-dimethylaziridine-2-carboxylate and related aziridine compounds. It is intended for informational purposes for a scientific audience and is not a substitute for a formal risk assessment. Direct handling of this substance should only be conducted by trained professionals with appropriate personal protective equipment in a controlled laboratory setting.

Executive Summary

Hazard Identification and Classification

Based on the Safety Data Sheet (SDS) provided by Sigma-Aldrich, this compound is classified as a highly hazardous substance.[1]

Table 1: GHS Hazard Classification for this compound [1]

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 2 | H225: Highly flammable liquid and vapor. |

| Corrosive to Metals | 1 | H290: May be corrosive to metals. |

| Acute toxicity, Oral | 2 | H300: Fatal if swallowed. |

| Acute toxicity, Inhalation | 2 | H330: Fatal if inhaled. |

| Acute toxicity, Dermal | 1 | H310: Fatal in contact with skin. |

| Skin corrosion | 1A | H314: Causes severe skin burns and eye damage. |

| Serious eye damage | 1 | H318: Causes serious eye damage. |

| Carcinogenicity | 1B | H350: May cause cancer. |

| Acute aquatic hazard | 2 | H401: Toxic to aquatic life. |

| Chronic aquatic hazard | 2 | H411: Toxic to aquatic life with long lasting effects. |

Quantitative Toxicological Data

Exhaustive searches of scientific literature and toxicological databases did not yield specific quantitative toxicity data (e.g., LD50, LC50) for this compound. However, the high acute toxicity is indicated by the "Fatal if swallowed, in contact with skin or if inhaled" classification.[1] For context, the parent compound, aziridine, is known to be extremely toxic.

Mechanism of Toxicity

The toxicity of this compound is predicted to be driven by the reactivity of the aziridine ring. Aziridines are electrophilic and act as alkylating agents. The ring can be opened by nucleophiles, a process that can be acid-catalyzed.

Bioactivation and DNA Adduct Formation

It is hypothesized that, like other small aziridines, this compound can be activated in a biological system. Protonation of the aziridine nitrogen enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack by biological macromolecules.

The primary mechanism of genotoxicity for aziridines involves the alkylation of DNA. The nucleophilic bases in DNA, particularly the N7 position of guanine and the N3 position of adenine, can attack one of the carbon atoms of the aziridine ring, leading to its opening and the formation of a covalent DNA adduct. This process can lead to mutations during DNA replication and is a key step in the initiation of carcinogenesis.

Caption: Proposed bioactivation and DNA adduction pathway for this compound.

Protein Alkylation

In addition to DNA, aziridines can also react with nucleophilic amino acid residues in proteins, such as cysteine and histidine. Alkylation of critical enzymes and structural proteins can disrupt their function, leading to cytotoxicity and organ damage. This non-specific alkylation contributes to the acute toxicity and corrosive effects of the compound.

Mutagenicity and Carcinogenicity

The aziridine functional group is a well-known structural alert for mutagenicity. As direct-acting alkylating agents, aziridines can induce mutations in a variety of test systems. The International Agency for Research on Cancer (IARC) has classified the parent compound, aziridine, as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in experimental animals.[2] Studies on aziridine have shown it to cause an increased incidence of tumors in mice and rats.[2] Given that this compound contains the same reactive functional group, it is prudent to consider it as a potential mutagen and carcinogen.

Experimental Protocols

While specific experimental protocols for the toxicological evaluation of this compound are not available, standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) are routinely used for the assessment of chemical toxicity.

Acute Toxicity Testing (General Protocol)

Acute toxicity studies are designed to determine the median lethal dose (LD50) or lethal concentration (LC50) of a substance. A common protocol is the OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).

Caption: A simplified workflow for an acute oral toxicity study based on OECD guidelines.

Mutagenicity Testing (General Protocol)

The bacterial reverse mutation test, or Ames test (OECD Test Guideline 471), is a widely used method to assess the mutagenic potential of a chemical.

Caption: A generalized workflow for the bacterial reverse mutation (Ames) test.

Carcinogenicity Bioassay (General Protocol)

Long-term carcinogenicity studies in rodents (OECD Test Guideline 451) are the gold standard for assessing the carcinogenic potential of a chemical. These studies involve chronic exposure of animals to the test substance over a significant portion of their lifespan.

Conclusion

This compound should be regarded as a highly toxic and hazardous chemical. Although specific quantitative toxicological data are lacking, the known properties of the aziridine class of compounds strongly suggest that it is acutely toxic, corrosive, mutagenic, and carcinogenic. The primary mechanism of toxicity is likely through the alkylation of critical biomolecules, including DNA and proteins, via the nucleophilic opening of the strained aziridine ring. All handling of this compound should be performed with extreme caution, adhering to strict safety protocols to prevent any potential exposure. Further toxicological studies are warranted to fully characterize the hazard profile of this specific molecule.

References

The Rising Therapeutic Potential of Substituted Aziridines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strained three-membered ring of the aziridine moiety, long recognized for its synthetic versatility, is increasingly being harnessed for its potent and diverse biological activities. This technical guide delves into the core of substituted aziridine bioactivity, offering a comprehensive overview of their anticancer, antibacterial, antiviral, and antifungal properties. By presenting quantitative data, detailed experimental protocols, and visualized mechanisms of action, this document aims to equip researchers and drug development professionals with the foundational knowledge to explore and expand upon the therapeutic promise of this unique class of heterocyclic compounds.

Anticancer Activity: DNA Alkylation and Beyond

Substituted aziridines have demonstrated significant potential as anticancer agents, with some derivatives exhibiting potent cytotoxicity against various cancer cell lines.[1][2][3][4][5][6] The primary mechanism of their antitumor action is attributed to the electrophilic nature of the aziridine ring, which readily reacts with endogenous nucleophiles like the nitrogenous bases of DNA.[1][7] This alkylation leads to the formation of DNA adducts, which can induce interstrand cross-links, ultimately inhibiting DNA replication and transcription and triggering cell death.[1][5]

The well-known anticancer drugs Mitomycin C and Thiotepa, both containing aziridine rings, exemplify this mechanism of action.[1][8] Their cytotoxicity is directly linked to the alkylation of DNA.[1]

Mechanism of Action: DNA Damage and Repair Pathways

The cytotoxic effects of many substituted aziridines are initiated by the induction of DNA damage.[1] The comet assay is a common technique used to visualize and quantify this DNA damage.[1]

The cellular response to this DNA damage is critical. Cells with deficiencies in DNA repair pathways, such as the nucleotide excision repair (NER) pathway, have shown hypersensitivity to certain aziridine compounds.[1] This suggests that such compounds could be particularly effective against tumors with compromised DNA repair mechanisms, offering a potential avenue for targeted therapy.[1]

Signaling Pathway for Aziridine-Induced Cytotoxicity

References

- 1. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of novel diaziridinylquinone-acridine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel bis-aziridinylnaphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aziridines - Wikipedia [en.wikipedia.org]

- 8. chemenu - Blog - Chemistry of Aziridine [clevenard.com]

A Comprehensive Review of 3,3-Dimethylaziridine-2-carboxylate Derivatives: Synthesis, and Potential Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aziridines, three-membered heterocyclic compounds containing a nitrogen atom, are a fascinating and highly reactive class of molecules that have garnered significant attention in organic synthesis and medicinal chemistry. Their inherent ring strain makes them valuable synthetic intermediates, readily undergoing ring-opening reactions to afford a variety of functionalized acyclic compounds. Among the diverse array of aziridine-containing scaffolds, 3,3-dimethylaziridine-2-carboxylate and its derivatives represent a unique subclass with potential applications in the development of novel therapeutic agents.

This technical guide provides a comprehensive literature review of 3,3-dimethylaziridine-2-carboxylate derivatives, focusing on their synthesis and potential biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by summarizing key findings, providing detailed experimental protocols, and outlining potential avenues for future research.

Synthesis of 3,3-Dimethylaziridine-2-carboxylate Derivatives

The synthesis of the 3,3-dimethylaziridine-2-carboxylate core structure is a key step in the exploration of this class of compounds. A detailed protocol for the preparation of the methyl ester has been reported and serves as a foundational method.

Table 1: Synthesis of Methyl 3,3-dimethylaziridine-2-carboxylate

| Step | Reactant 1 | Reactant 2 | Reagents | Solvent | Conditions | Product | Yield (%) |

| 1 | 2-Azido-3-methyl-2-butenol | - | Triphenylphosphine | Acetonitrile | Room temperature, 3h then reflux, 1h | Mthis compound | 43 |

Experimental Protocol: Synthesis of Mthis compound

This procedure is adapted from a previously reported method.

Materials:

-

2-Azido-3-methyl-2-butenol

-

Triphenylphosphine

-

Acetonitrile (anhydrous)

Procedure:

-

A solution of 2-azido-3-methyl-2-butenol (1.0 eq) and triphenylphosphine (1.05 eq) in anhydrous acetonitrile is prepared.

-

The reaction mixture is stirred at room temperature for 3 hours.

-

Following the initial stirring, the mixture is heated to reflux for 1 hour.

-

The solvent is then removed under reduced pressure without heating.

-

The crude product is purified by chromatography to yield pure mthis compound.

Characterization Data:

-

IR (CCl4): ν 3275 (NH), 3020, 2955 cm⁻¹

-

¹H NMR (CDCl₃): δ 1.20 (s, 3H), 1.45 (s, 3H), 2.0 (br s, 1H), 2.55 (s, 1H), 3.75 (s, 3H) ppm.

Biological Activities and Pharmacological Applications

Some derivatives of aziridine-2-carboxylic acids, such as imexon and azimexon, have been investigated as anti-tumour agents.[1] However, these compounds possess more complex structures and the direct contribution of the 3,3-dimethylaziridine-2-carboxylate moiety to their activity is not established. The inherent reactivity of the aziridine ring suggests that these compounds could act as alkylating agents, a mechanism of action for many anticancer drugs. However, without experimental data, this remains speculative.

The lack of biological data for this specific subclass of aziridines presents a significant research gap and a clear opportunity for future investigation. Screening of a library of 3,3-dimethylaziridine-2-carboxylate derivatives against various biological targets, including cancer cell lines and microbial strains, is warranted to uncover their potential therapeutic value.

Experimental Workflows and Logical Relationships

The synthesis of 3,3-dimethylaziridine-2-carboxylate derivatives can be represented by a straightforward workflow, starting from a suitable precursor.

Caption: General workflow for the synthesis of mthis compound.

Further derivatization of the parent compound could be explored to generate a library of analogues for biological screening. A logical relationship for such a process is outlined below.

Caption: A logical approach for generating a library of 3,3-dimethylaziridine-2-carboxylate derivatives.

Conclusion and Future Directions

The 3,3-dimethylaziridine-2-carboxylate scaffold represents an intriguing, yet underexplored, area of chemical space. While synthetic routes to the core structure are established, a significant void exists in the understanding of the biological activities of its derivatives. This review highlights the critical need for systematic biological evaluation of this compound class.

Future research efforts should focus on the following:

-

Synthesis of a diverse library of derivatives: Employing the established synthetic protocols, a range of N-substituted and ester-modified analogues should be prepared.

-

Comprehensive biological screening: The synthesized compounds should be evaluated for their potential antimicrobial, antifungal, and anticancer activities.

-

Structure-activity relationship (SAR) studies: Should any biological activity be identified, SAR studies should be conducted to optimize the potency and selectivity of the compounds.

-

Mechanism of action studies: For any active compounds, elucidation of their mechanism of action will be crucial for further development.

By addressing these research gaps, the full potential of 3,3-dimethylaziridine-2-carboxylate derivatives as novel therapeutic agents can be unlocked, providing new avenues for drug discovery and development.

References

Methodological & Application

Synthesis of Aziridine-2-Carboxylic Esters: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Aziridine-2-carboxylic esters are a highly valuable class of strained heterocyclic compounds that serve as versatile building blocks in organic synthesis and medicinal chemistry. Their utility stems from their ability to act as precursors to a wide array of important molecules, including α- and β-amino acids, peptidomimetics, and various biologically active compounds. The inherent ring strain of the aziridine nucleus makes it susceptible to stereospecific ring-opening reactions, providing a powerful tool for the introduction of nitrogen-containing functionalities. This document provides detailed application notes and experimental protocols for several key methods used in the synthesis of these important synthetic intermediates.

I. Methods for the Synthesis of Aziridine-2-Carboxylic Esters

Several synthetic strategies have been developed for the preparation of aziridine-2-carboxylic esters, each with its own advantages in terms of substrate scope, stereocontrol, and reaction conditions. The choice of method often depends on the desired substitution pattern and stereochemistry of the target molecule. Key methods include:

-

Aziridination of α,β-Unsaturated Esters: Direct addition of a nitrogen source across the double bond.

-

Gabriel-Cromwell Reaction: Cyclization of α,β-dihalo esters with primary amines.

-

Aza-Michael Induced Ring Closure (MIRC): A versatile method for preparing 2-substituted aziridines.

-

Aza-Corey-Chaykovsky Reaction: For the diastereoselective synthesis of α-quaternary aziridines.

-

Synthesis from Amino Alcohols: Intramolecular cyclization of activated amino alcohols.

-

Asymmetric Synthesis via Kinetic Resolution of 2H-Azirines: For the preparation of enantioenriched N-H aziridines.

-

Catalytic Asymmetric Aziridination of Imines (Wulff's AZ Reaction): A powerful method for the synthesis of 3-aryl aziridines.

II. Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for the different synthetic methods, allowing for a direct comparison of their efficiency and stereoselectivity.

Table 1: Aziridination of α,β-Unsaturated Esters

| Entry | α,β-Unsaturated Ester | Nitrogen Source | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |

| 1 | Methyl Acrylate | 3-Amino-2-(1,2,2-trimethylpropyl)quinazolin-4(3H)-one/LTA, TFA | CH₂Cl₂, -60 °C | 65 | 23:1 | - |

| 2 | Benzyl Acrylate | tert-Butyl Carbamate/NaOCl·5H₂O | Benzyltriethylammonium Chloride | 15 | - | - |

| 3 | Phenyl Vinyl Ketone | tert-Butyl Carbamate/NaOCl·5H₂O | Chiral Phase Transfer Catalyst | 87 | - | Good |

Table 2: Aza-Corey-Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters [1]

| Entry | α-Ketoester | Yield of Imine (%) | Yield of Aziridine (%) | Diastereomeric Ratio (d.r.) |

| 1 | Methyl 2-oxo-2-phenylacetate | >95 | 85 | >97:3 |

| 2 | Methyl 2-oxo-3-phenylpropanoate | >95 | 78 | >97:3 |

| 3 | Methyl 2-oxo-4-phenylbutanoate | >95 | 81 | >97:3 |

Table 3: Asymmetric Synthesis of N-H Aziridine-2-Carboxylates via Reductive Kinetic Resolution of 2H-Azirines [2]

| Entry | 3-Aryl-2H-azirine-2-carboxylate | Yield of Aziridine (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |

| 1 | Methyl 3-phenyl-2H-azirine-2-carboxylate | 45 | >20:1 | 92 |

| 2 | Ethyl 3-(4-chlorophenyl)-2H-azirine-2-carboxylate | 48 | >20:1 | 94 |

| 3 | tert-Butyl 3-(4-methoxyphenyl)-2H-azirine-2-carboxylate | 42 | >20:1 | 90 |

III. Experimental Protocols

This section provides detailed experimental procedures for the key synthetic methods discussed.

Aziridination of α,β-Unsaturated Esters with a Carbamate

This protocol describes a practical, transition-metal-free aziridination of α,β-unsaturated carbonyl compounds using a simple carbamate and sodium hypochlorite pentahydrate.[3]

General Procedure:

-

To a stirred solution of tert-butyl carbamate (1.4 mmol) and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride, 0.1 mmol) in an appropriate solvent (e.g., CH₂Cl₂ or MeCN, 5 mL) is added potassium carbonate (1.4 mmol).

-

Sodium hypochlorite pentahydrate (1.4 mmol) is added, and the mixture is stirred at room temperature for 3 hours.

-

The α,β-unsaturated ester (1.0 mmol) is then added, and the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired aziridine-2-carboxylic ester.

Gabriel-Cromwell Reaction

This classical method involves the reaction of an α,β-dibromo ester with a primary amine to yield an aziridine-2-carboxylic ester. The reaction proceeds via a double nucleophilic substitution.

General Procedure:

-

The α,β-unsaturated ester is first brominated to give the corresponding α,β-dibromo ester.

-

To a solution of the α,β-dibromo ester (1.0 mmol) in a suitable solvent (e.g., ethanol or acetonitrile, 10 mL) is added the primary amine (2.2 mmol) and a base such as triethylamine (2.5 mmol).

-

The reaction mixture is stirred at room temperature or heated, as required, and monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent and washed with water and brine.

-

The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Aza-Corey-Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters

This method provides a highly diastereoselective route to α-quaternary aziridine-2-carboxylates.[1]

Step 1: Synthesis of N-tert-Butanesulfinyl Ketimino Ester

-

To a solution of the α-ketoester (1.0 mmol) and (S)-tert-butanesulfinamide (1.05 mmol) in THF (5 mL) is added Ti(OEt)₄ (1.5 mmol).

-

The reaction mixture is heated to 65 °C and stirred for 12-24 hours.

-

The reaction is cooled to room temperature and poured into an equal volume of brine with vigorous stirring.

-

The resulting suspension is filtered through celite, and the filter cake is washed with ethyl acetate.

-

The combined filtrate is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ketimino ester, which is often used without further purification.

Step 2: Aziridination

-

To a solution of dimethylsulfoxonium methylide (prepared from trimethylsulfoxonium iodide and a strong base like NaH) in THF at 0 °C is added a solution of the N-tert-butanesulfinyl ketimino ester (1.0 mmol) in THF.

-

The reaction is typically complete in less than 10 minutes.

-

The reaction is quenched with saturated aqueous ammonium chloride.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

-

The crude product is purified by column chromatography to yield the α-quaternary aziridine-2-carboxylate.

Asymmetric Synthesis via Reductive Kinetic Resolution of 2H-Azirines

This method allows for the preparation of enantioenriched N-H aziridine-2-carboxylates.[2]

General Procedure:

-

In a glovebox, a solution of the chiral ligand (e.g., a derivative of (R,R)-Ph-BPE) (0.06 mmol) in dry CH₂Cl₂ (1.0 mL) is added to CuTC (copper(I) thiophene-2-carboxylate) (0.05 mmol).

-

The mixture is stirred for 30 minutes at room temperature.

-

The solution is then cooled to -60 °C, and a solution of the racemic 3-aryl-2H-azirine-2-carboxylate (0.2 mmol) in dry CH₂Cl₂ (1.0 mL) is added.

-

A reducing agent, such as pinacolborane (HBPin) (0.65 equivalents), is added dropwise.

-

The reaction is stirred at -60 °C and monitored by TLC or HPLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.

-

The mixture is extracted with CH₂Cl₂, and the combined organic layers are dried and concentrated.

-

The residue is purified by column chromatography to separate the enantioenriched aziridine-2-carboxylate and the unreacted enantioenriched 2H-azirine.

IV. Visualizations

The following diagrams illustrate the key reaction pathways and workflows described in this document.

Caption: Aza-Corey-Chaykovsky Reaction Workflow.

Caption: Reductive Kinetic Resolution of 2H-Azirines.

Caption: Gabriel-Cromwell Reaction Pathway.

References

- 1. Diastereoselective Synthesis of α-Quaternary Aziridine-2-carboxylates via Aza-Corey-Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters [organic-chemistry.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. A practical method for the aziridination of α,β-unsaturated carbonyl compounds with a simple carbamate utilizing sodium hypochlorite pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Reactions of Ethyl 3,3-dimethylaziridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the reactivity of ethyl 3,3-dimethylaziridine-2-carboxylate, a versatile building block in synthetic organic chemistry. The strained three-membered aziridine ring allows for a variety of regioselective ring-opening and ring-expansion reactions, providing access to a diverse range of heterocyclic structures and functionalized amino acid derivatives. This document details key reactions, presents quantitative data in a clear tabular format, and provides detailed experimental protocols.

Synthesis of this compound

This compound serves as a key starting material for the reactions detailed below. It is synthesized via the cyclization of a vicinal dihaloester in the presence of ammonia.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl 2,3-dibromo-3-methylbutanoate

-

Ethanol, absolute

-

Ammonia gas

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of ethyl 2,3-dibromo-3-methylbutanoate in absolute ethanol is prepared in a pressure vessel.

-

The solution is cooled to 0 °C and saturated with ammonia gas.

-

The vessel is sealed and the reaction mixture is stirred at room temperature for 48 hours.

-

The reaction mixture is then concentrated under reduced pressure.

-

The residue is taken up in diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by distillation under reduced pressure to afford pure this compound.

Ring-Expansion Reactions

The strained aziridine ring of this compound can undergo regioselective ring expansion with various reagents to yield five-membered heterocyclic systems. These reactions are valuable for the construction of novel scaffolds for drug discovery.[1]

Reaction with Potassium Thiocyanate in Formic Acid

The reaction with potassium thiocyanate in hot formic acid leads to the formation of a thiazoline derivative through a regioselective cleavage of the C2-N bond (Path a in the reaction diagram).[1]

Quantitative Data:

| Reactant | Reagent | Solvent | Product | Yield | Melting Point (°C) |

| This compound | Potassium thiocyanate | Formic acid | Ethyl 4,4-dimethyl-2-iminothiazolidine-5-carboxylate | N/A | 103-104 |

Yield not explicitly reported in the source material.

Experimental Protocol: Synthesis of Ethyl 4,4-dimethyl-2-iminothiazolidine-5-carboxylate

Materials:

-

This compound

-

Potassium thiocyanate

-

Formic acid

-

Water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound in formic acid, an equimolar amount of potassium thiocyanate is added.

-

The reaction mixture is heated to reflux for 4 hours.

-

After cooling to room temperature, the mixture is poured into water and extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization to yield the crystalline thiazoline product.[1]

Reaction with Carbon Disulfide

Treatment of this compound with carbon disulfide at elevated temperatures also proceeds via C2-N bond cleavage to afford a thiazolidinethione.[1]

Quantitative Data:

| Reactant | Reagent | Solvent | Product | Yield | Melting Point (°C) |

| This compound | Carbon disulfide | Toluene | Ethyl 4,4-dimethyl-2-thioxothiazolidine-5-carboxylate | N/A | 99 |

Yield not explicitly reported in the source material.

Experimental Protocol: Synthesis of Ethyl 4,4-dimethyl-2-thioxothiazolidine-5-carboxylate

Materials:

-

This compound

-

Carbon disulfide

-

Toluene

Procedure:

-

This compound and an excess of carbon disulfide are dissolved in toluene.

-

The reaction mixture is heated in a sealed tube at 100 °C for 12 hours.

-

The solvent and excess carbon disulfide are removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the thiazolidinethione.[1]

Reaction with Benzyl Isothiocyanate

In contrast to the reactions with potassium thiocyanate and carbon disulfide, the reaction with benzyl isothiocyanate in refluxing benzene proceeds via cleavage of the C3-N bond (Path b in the reaction diagram), leading to a hydantoin derivative. This is proposed to occur through an initial N-acylation followed by intramolecular rearrangement.[1]

Quantitative Data:

| Reactant | Reagent | Solvent | Product | Yield |

| This compound | Benzyl isothiocyanate | Benzene | Ethyl 1-benzyl-4-isopropylidene-2,5-dioxoimidazolidine-4-carboxylate | N/A |

Yield not explicitly reported in the source material.

Experimental Protocol: Synthesis of Ethyl 1-benzyl-4-isopropylidene-2,5-dioxoimidazolidine-4-carboxylate

Materials:

-

This compound

-

Benzyl isothiocyanate

-

Benzene, dry

Procedure:

-

A solution of this compound and an equimolar amount of benzyl isothiocyanate in dry benzene is heated at reflux for 24 hours.

-

The solvent is removed under reduced pressure.

-

The residue is purified by flash chromatography on silica gel to yield the hydantoin derivative.[1]

Reaction Pathways and Workflows

The regioselectivity of the ring-expansion reactions is dependent on the nature of the electrophile and the reaction conditions. The following diagrams illustrate the key reaction pathways and a general experimental workflow.

Caption: Regioselective ring-expansion pathways of this compound.

Caption: General experimental workflow for the reactions of this compound.

Photochemical Rearrangement

A notable application of a derivative of this compound is in the photochemical synthesis of the penem nucleus, a core structure in a class of β-lactam antibiotics. Irradiation of an N-cysteinyl derivative is proposed to proceed through a transient thioaldehyde which undergoes an intramolecular addition across the aziridine N-C(3) bond.[1] Further investigation into this and other photochemical transformations could be a promising area for the development of novel antibacterial agents.

Disclaimer: The experimental protocols provided are based on the available literature.[1] Yields were not consistently reported in the primary source, and optimization of reaction conditions may be required. Standard laboratory safety procedures should be followed at all times.

References

Ethyl 3,3-dimethylaziridine-2-carboxylate: A Versatile Chiral Building Block for Synthesis

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of ethyl 3,3-dimethylaziridine-2-carboxylate as a chiral building block in organic synthesis. The unique strained three-membered ring system of this aziridine derivative, combined with the presence of a stereocenter at the C2 position, makes it a valuable precursor for the synthesis of complex nitrogen-containing molecules, including non-proteinogenic amino acids and various heterocyclic scaffolds.

Overview and Key Applications

This compound is a functionalized aziridine that serves as a synthetic equivalent of a chiral α-amino acid. The high ring strain of the aziridine moiety facilitates regio- and stereoselective ring-opening reactions with a variety of nucleophiles. This reactivity allows for the introduction of diverse functionalities at the α- and β-positions of the corresponding amino acid derivative.

Key applications include:

-

Synthesis of Quaternary α-Amino Acids: Ring-opening reactions with carbon nucleophiles can lead to the formation of α-amino acids with a quaternary center at the α-position.

-

Preparation of β-Substituted α-Amino Acids: Nucleophilic attack at the C3 position provides access to a range of β-functionalized α-amino acids.

-

Synthesis of Heterocyclic Compounds: The aziridine ring can undergo ring-expansion reactions to form larger heterocyclic systems, such as thiazolidines and penem nuclei.[1]

-

Precursor to Chiral Ligands and Auxiliaries: The inherent chirality of the molecule, once resolved, can be transferred to more complex structures used in asymmetric catalysis.

Synthesis of Racemic this compound

The synthesis of racemic this compound is achieved through the cyclization of a vicinal dibromoester in the presence of ammonia.[1] The precursor, ethyl 2,3-dibromo-3-methylbutanoate, can be prepared from ethyl 3-methyl-2-butenoate.

Synthesis of the Precursor: Ethyl 2,3-dibromo-3-methylbutanoate

Protocol:

-

To a solution of ethyl 3-methyl-2-butenoate (1 equivalent) in a suitable solvent such as carbon tetrachloride or dichloromethane, add N-bromosuccinimide (NBS) (2.2 equivalents) and a catalytic amount of a radical initiator like AIBN.

-

Alternatively, bromine (1.1 equivalents) can be added dropwise to the neat ester at 0 °C.

-

The reaction mixture is stirred at room temperature (for NBS) or kept at 0-5 °C (for Br2) until the starting material is consumed (monitored by TLC or GC).

-

The reaction mixture is then washed with aqueous sodium thiosulfate solution to remove excess bromine, followed by washing with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ethyl 2,3-dibromo-3-methylbutanoate, which can be purified by vacuum distillation.

Synthesis of this compound

Protocol:

-

A solution of ethyl 2,3-dibromo-3-methylbutanoate (1 equivalent) in ethanol is added dropwise to a freshly prepared saturated solution of ammonia in ethanol at 0 °C.[1]

-

The reaction mixture is stirred at room temperature in a sealed vessel for 24-48 hours.

-

The progress of the reaction is monitored by TLC or GC-MS.

-

Upon completion, the solvent and excess ammonia are removed under reduced pressure.

-

The residue is taken up in diethyl ether or ethyl acetate and washed with water to remove ammonium bromide salts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Quantitative Data (Representative):

| Step | Starting Material | Reagents | Yield (%) | Purity (%) |

| Synthesis of Dibromoester | Ethyl 3-methyl-2-butenoate | Bromine | 75-85 | >95 (GC) |

| Synthesis of Aziridine | Ethyl 2,3-dibromo-3-methylbutanoate | Ethanolic Ammonia | 60-70 | >98 (GC) |

Chiral Resolution

As no direct enantioselective synthesis for this compound is readily available in the literature, chiral resolution of the racemic mixture is necessary to utilize it as a chiral building block. Common methods for chiral resolution include diastereomeric salt formation and chiral High-Performance Liquid Chromatography (HPLC).

Protocol for Chiral Resolution via Diastereomeric Salt Formation (General Procedure)

-

The racemic this compound is hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).

-